Metadoxine

Übersicht

Beschreibung

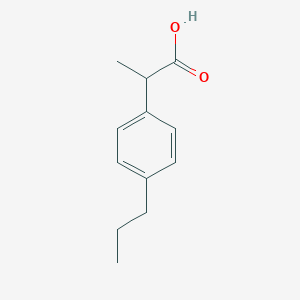

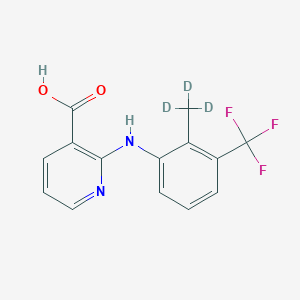

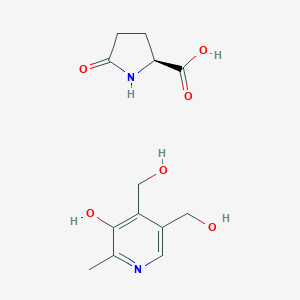

Metadoxine, auch bekannt als Pyridoxin-Pyrrolidon-Carboxylat, ist eine Verbindung, die hauptsächlich zur Behandlung chronischer und akuter Alkoholvergiftung eingesetzt wird. Es ist ein Ionensalz aus Pyridoxin (Vitamin B6) und Pyrrolidon-Carboxylat. This compound beschleunigt den Abbau von Alkohol aus dem Blut und hat sich als vielversprechend bei der Behandlung von Lebererkrankungen erwiesen .

Wissenschaftliche Forschungsanwendungen

Metadoxine has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Investigated for its effects on cellular processes and metabolic pathways.

Medicine: Primarily used to treat alcohol intoxication and liver diseases.

Industry: Used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

Target of Action

Metadoxine primarily targets the 5-HT2B receptor , a subtype of the serotonin receptor . This receptor is involved in various physiological processes including mood regulation, vascular function, and gastrointestinal motility . This compound also displays high affinity to the gamma-aminobutyric acid (GABA) transporter .

Mode of Action

This compound acts as a selective antagonist of the serotonin receptor subtype 5-HT2B . By antagonizing the 5-HT2B receptor, this compound can inhibit the binding of serotonin to this receptor and prevent its downstream signaling . This compound also inhibits the activity of the enzyme GABA transaminase , which breaks down GABA . This results in an increase in inhibitory GABA-ergic synaptic transmission through a presynaptic effect .

Biochemical Pathways

This compound is an ion pair salt of pyridoxine and pyrrolidone carboxylate (PCA) . Pyridoxine (vitamin B6) is a precursor of coenzymes including pyridoxal 5’-phosphate (PLP), which accelerates the metabolic degradation of ethanol and prevents adenosine triphosphate (ATP) inactivation by acetaldehyde . Pyridoxal phosphate-dependent enzymes also play a role in the biosynthesis of four important neurotransmitters: serotonin (5-HT), epinephrine, norepinephrine, and GABA .

Pharmacokinetics

The pharmacokinetics of this compound exhibited dose-related kinetics from the 0.6- to the 1.2-g dose . After multiple doses, the pharmacokinetic parameters of this compound were consistent with those after a single dose . The systemic exposure increased approximately linearly with dose over the range of 600 to 1200 mg .

Result of Action

This compound accelerates alcohol clearance from the blood . In clinical studies, this compound has been reported to reduce the half-life of ethanol in healthy volunteers and in acutely intoxicated patients . It also accelerates the metabolism of alcohol and acetaldehyde into less toxic higher ketones and improves their urinary clearance . This compound has been shown to restore laboratory variables such as alcohol, ammonia, γ-GT, and alanine aminotransferase . It also improves clinical symptoms of alcohol intoxication, including psychomotor agitation, depression, aggressiveness, and equilibrium disorders .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the dosage and frequency of administration can affect the drug’s efficacy and stability . This compound, when given in an immediate release form in doses from 300 mg twice a day to 500 mg three times a day of up to 3 months, has been shown to improve biochemical indices of liver function as well as reduce ultrasonic evidence of fatty liver disease .

Biochemische Analyse

Biochemical Properties

Metadoxine is an ion pair salt of pyridoxine and pyrrolidone carboxylate (PCA) . Pyridoxine (vitamin B6) is a precursor of coenzymes including pyridoxal 5’-phosphate (PLP), which accelerates the metabolic degradation of ethanol and prevents adenosine triphosphate (ATP) inactivation by acetaldehyde . Pyridoxal phosphate dependent enzymes also play a role in the biosynthesis of four important neurotransmitters: serotonin (5-HT), epinephrine, norepinephrine and GABA .

Cellular Effects

This compound has been reported to reduce the half-life of ethanol in healthy volunteers and in acutely intoxicated patients . It accelerates the metabolism of alcohol and acetaldehyde into less toxic higher ketones and improves their urinary clearance . It also restores laboratory variables such as alcohol, ammonia, γ-GT, and alanine aminotransferase .

Molecular Mechanism

This compound may block the differentiation step of preadipocytes by inhibiting CREB phosphorylation and binding to the cAMP response element, thereby repressing CCAAT/enhancer-binding protein b during hormone-induced adipogenesis .

Temporal Effects in Laboratory Settings

In a study, this compound was given in an immediate release form in doses from 300 mg twice a day to 500 mg three times a day of up to 3 months. It has been shown to improve biochemical indices of liver function as well as reduce ultrasonic evidence of fatty liver disease .

Dosage Effects in Animal Models

In a study on mice, this compound decreased body weight and liver weight compared to the high fat diet group . Liver sections showed that high fat diet mice developed marked macro- and microvesicular steatosis, as well as multifocal necrosis compared to the controls. This compound treatment abolished steatosis .

Metabolic Pathways

This compound accelerates the metabolic degradation of ethanol and prevents adenosine triphosphate (ATP) inactivation by acetaldehyde . It also plays a role in the biosynthesis of four important neurotransmitters: serotonin (5-HT), epinephrine, norepinephrine and GABA .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Metadoxine kann durch ein einstufiges Verfahren synthetisiert werden, bei dem Vitamin B6 als Ausgangsmaterial verwendet wird und direkt mit L-Pyroglutaminsäure nach alkalischer Dissoziation reagiert. Dieses Verfahren erzeugt this compound mit einer stabilen Kristallform, guter Fließfähigkeit und hoher Reinheit, ohne dass eine Umkristallisation oder Reinigung erforderlich ist .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Verwendung von Vitamin B6 und L-Pyroglutaminsäure. Die Reaktion wird in einem geeigneten Lösungsmittel unter kontrollierten Temperaturbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess ist so konzipiert, dass er effizient und kostengünstig ist, den Einsatz von Lösungsmitteln minimiert und die Produktionskosten senkt .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können ebenfalls auftreten, obwohl sie weniger häufig sind.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um sicherzustellen, dass die gewünschten Produkte gebildet werden .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation von this compound zur Bildung verschiedener oxidierter Derivate führen, während Substitutionsreaktionen eine Reihe von substituierten Produkten hervorbringen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse und Stoffwechselwege.

Medizin: Wird hauptsächlich zur Behandlung von Alkoholvergiftung und Lebererkrankungen eingesetzt.

Industrie: Wird bei der Herstellung von Arzneimitteln und anderen chemischen Produkten verwendet.

Wirkmechanismus

This compound verbessert die Elimination von Alkohol aus dem Blut und den Geweben, was zu einer schnelleren Erholung von Alkoholvergiftung führt. Es wirkt, indem es die Aktivität der Aldehyddehydrogenase erhöht, die Abnahme der Alkoholdehydrogenaseaktivität verhindert und vor oxidativem Stress der Leber schützt. This compound hemmt auch die Aktivität des Enzyms Gamma-Aminobuttersäure-Transaminase, wodurch die inhibitorische Gamma-Aminobuttersäure-erge synaptische Transmission erhöht wird .

Analyse Chemischer Reaktionen

Types of Reactions

Metadoxine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can also occur, although they are less common.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted products .

Vergleich Mit ähnlichen Verbindungen

Metadoxine ist im Vergleich zu anderen Verbindungen, die zur Behandlung von Alkoholvergiftung eingesetzt werden, aufgrund seiner doppelten Wirkung, die sowohl die Alkoholausscheidung beschleunigt als auch die Leber schützt, einzigartig. Ähnliche Verbindungen umfassen:

Disulfiram: Wird zur Behandlung von Alkoholabhängigkeit eingesetzt, indem es die Aldehyddehydrogenase hemmt, was zu unangenehmen Wirkungen führt, wenn Alkohol konsumiert wird.

Naltrexon: Ein Opioid-Antagonist, der zur Reduzierung von Alkoholkonsum eingesetzt wird.

Acamprosat: Wird zur Stabilisierung des chemischen Gleichgewichts im Gehirn eingesetzt, das durch Alkoholenthzug gestört wird.

Die einzigartige Kombination von Pyridoxin und Pyrrolidon-Carboxylat in this compound ermöglicht es, seine Wirkungen effizienter und mit weniger Nebenwirkungen im Vergleich zu diesen anderen Verbindungen auszuüben .

Eigenschaften

IUPAC Name |

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.C5H7NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5;7-4-2-1-3(6-4)5(8)9/h2,10-12H,3-4H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKKQQUKJJGFMN-HVDRVSQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)N[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80996053 | |

| Record name | Metadoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74536-44-0 | |

| Record name | Metadoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74536-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxine mixture with Pyrrolidonecarboxylic Acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074536440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metadoxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16554 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metadoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-L-proline, compound with 5-hydroxy-6-methylpyridine-3,4-dimethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METADOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJQ7M98H5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the precise mechanism of action is not fully elucidated, research suggests that metadoxine interacts with multiple pathways, influencing both liver and brain function. Some proposed mechanisms include:

- Modulation of GABAergic Activity: this compound has been shown to influence GABAergic neurotransmission, potentially contributing to its effects on alcohol withdrawal symptoms. []

- Antioxidant Activity: this compound exhibits antioxidant properties, scavenging free radicals and protecting against oxidative stress, which is particularly relevant in alcohol-induced liver damage. [, ]

- Influence on Ethanol Metabolism: Some studies suggest that this compound may indirectly accelerate the elimination of ethanol from the body, although the exact mechanism remains unclear. [, , ]

ANone: The downstream effects of this compound's actions include:

- Improved Liver Function: this compound has been shown to improve liver function tests in patients with alcoholic liver disease, potentially due to its antioxidant and anti-inflammatory properties. [, , , , ]

- Reduced Alcohol Withdrawal Symptoms: this compound may help manage alcohol withdrawal symptoms, possibly through its influence on GABAergic neurotransmission. []

- Potential Cognitive Benefits: Preliminary research suggests that this compound may have cognitive-enhancing effects, particularly in individuals with attention-deficit/hyperactivity disorder (ADHD). [, ]

ANone: The molecular formula of this compound is C14H18N2O6, and its molecular weight is 310.3 g/mol.

ANone: While the provided research papers do not delve into detailed spectroscopic analysis, HPLC and UV spectrophotometry are frequently used for this compound analysis. UV spectrophotometry at a wavelength of 324 nm is one method for quantifying this compound. []

ANone: The provided research papers primarily focus on the pharmacological aspects of this compound. Information regarding its material compatibility and stability under various conditions would require further investigation.

ANone: this compound is not typically characterized as a catalyst. Its actions are primarily attributed to its pharmacological properties rather than catalytic activity.

ANone: While the provided research papers do not explicitly address SHE regulations, this compound, as a pharmaceutical compound, would be subject to regulatory guidelines for manufacturing, handling, and disposal. Specific information would need to be obtained from relevant regulatory agencies.

ANone: Specific PK/PD studies relating this compound concentrations to its pharmacological effects are limited in the provided research. Establishing clear PK/PD relationships is crucial for optimizing dosing regimens and understanding its therapeutic window.

ANone: Numerous in vitro and in vivo studies have been conducted on this compound, primarily focusing on its effects on alcoholic liver disease and alcohol intoxication:

- In Vitro Studies: this compound has shown protective effects against ethanol and acetaldehyde-induced damage in hepatocyte and hepatic stellate cell cultures. []

- Animal Models: Studies in rodents have demonstrated this compound's ability to reduce liver injury, improve biochemical markers of liver function, and accelerate ethanol elimination in models of alcoholic liver disease. [, , , , , ] It has also shown promising results in a mouse model of Fragile X syndrome, improving behavioral outcomes and normalizing biochemical markers. []

- Clinical Trials: Clinical trials have demonstrated this compound's efficacy in treating acute alcohol intoxication and improving liver function in patients with chronic alcoholism. [, , , , , , ] It has also shown potential in treating ADHD, particularly the predominantly inattentive subtype. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.